Barium phosphide (Ba3P2)

Crystal Engineering Ionic Conductivity Solid-State Chemistry

Barium phosphide (Ba3P2) is the only alkaline earth phosphide combining an inherent 8.25% Ba²⁺ vacancy concentration for vacancy-driven ion mobility studies with a 0.61 eV monolayer bandgap precisely matched to 2030 nm NIR detection. For thermoelectric energy harvesting, its 0.089 W m⁻¹ K⁻² power factor outperforms Ba₃As₂ by >3×. Choose Ba3P2 when exacting electronic, optical, or defect-engineering performance is non-negotiable.

Molecular Formula Ba3H6P2
Molecular Weight 480 g/mol
CAS No. 12380-72-2
Cat. No. B082334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium phosphide (Ba3P2)
CAS12380-72-2
Synonymstribarium diphosphide
Molecular FormulaBa3H6P2
Molecular Weight480 g/mol
Structural Identifiers
SMILESP.P.[Ba].[Ba].[Ba]
InChIInChI=1S/3Ba.2H3P/h;;;2*1H3
InChIKeyZBOPGLLDGXMBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Phosphide (Ba3P2) Procurement Guide: Essential Properties for Semiconductor and Advanced Material Selection


Barium phosphide (Ba3P2, CAS 12380-72-2) is an inorganic compound belonging to the alkaline earth phosphide family. It is a semiconductor characterized by a unique crystallographic and electronic profile. As a bulk material, it crystallizes in the cubic anti-Th3P4 structure type (space group I4̅3d) with isolated P3- anions and inherent Ba2+ vacancies, a feature that distinguishes it from many isostructural analogs [1]. More recently, its monolayer form has been identified as a promising narrow-bandgap 2D semiconductor with exceptional stability, high carrier mobility, and tunable thermal transport properties [2]. These fundamental attributes define its potential in high-power electronics, thermoelectrics, and near-infrared optoelectronics.

Why Barium Phosphide (Ba3P2) Cannot Be Interchanged with Generic Alkaline Earth Phosphides


Substituting Ba3P2 with other alkaline earth phosphides (e.g., Ca3P2 or Sr3P2) or even with other barium phosphide phases (e.g., BaP2) leads to fundamentally different functional outcomes. This is because the material's properties are dictated by highly specific structural and electronic parameters. Unlike BaP2, which features polymerized phosphorus chains and behaves as an electron-balanced semiconductor, Ba3P2 contains isolated P3- anions and significant cation vacancies (Ba4P2.67□0.33), which drastically alter its electronic band structure and reactivity [1]. Furthermore, in its 2D form, the narrow band gap (0.61 eV) of Ba3P2 positions it uniquely between its group analogs Ca3N2 (0.41 eV) and Ba3As2 (0.68 eV) for specific near-infrared (NIR) applications, a window where generic substitutions fail [2]. These quantifiable distinctions in crystal chemistry, vacancy ordering, and electronic structure necessitate a material-specific, evidence-based selection process.

Quantitative Performance Differentiation of Barium Phosphide (Ba3P2) Against Key Analogs


Intrinsic Ba2+ Vacancies: A Structural Differentiator from Ca3P2 and Sr3P2

Unlike the ideal stoichiometric M3P2 formulas of its lighter alkaline earth analogs Ca3P2 and Sr3P2, bulk Ba3P2 inherently contains a high concentration of Ba2+ vacancies. Structural refinement shows it crystallizes as Ba4P2.67□0.33 (where □ = vacancy) in the anti-Th3P4 structure type, a feature not reported for the calcium or strontium counterparts [1].

Crystal Engineering Ionic Conductivity Solid-State Chemistry

Precision Band Gap Engineering for Near-Infrared (NIR) Optoelectronics

The 2D monolayer of Ba3P2 possesses an indirect narrow band gap of 0.61 eV, as predicted by first-principles calculations. This value provides a distinct electronic tuning option between the lighter Ca3N2 (0.41 eV) and the heavier Ba3As2 (0.68 eV) within the same II3-V2 material class [1].

Infrared Photodetectors 2D Semiconductors Band Gap Tuning

Enhanced Room-Temperature Thermoelectric Power Factor Relative to Ba3As2

For 2D thermoelectric applications, the power factor, which correlates with electrical output, is a key performance metric. The Ba3P2 monolayer achieves a high power factor of 0.089 W m⁻¹ K⁻² at 300 K, a value more than three times greater than that of its isostructural analog, Ba3As2, which reaches only 0.027 W m⁻¹ K⁻² under identical conditions [1].

Thermoelectrics Energy Harvesting 2D Materials

Anomalous Four-Phonon Scattering Behavior for Thermal Management

Contrary to the conventional expectation that a higher ratio of four-phonon to three-phonon scattering phase space (P4/P3) dictates greater thermal conductivity suppression, Ba3P2 exhibits a weaker four-phonon suppression effect than Ba3As2 despite having a higher P4/P3 ratio [2]. The inclusion of four-phonon scattering reduces the lattice thermal conductivity (κL) of Ba3P2 by 25.8%, from 3.06 W/mK (three-phonon only) to 2.27 W/mK, whereas it reduces κL of Ba3As2 by 44.7%, from 1.71 W/mK to 0.95 W/mK [1].

Thermal Conductivity Phonon Transport Semiconductor Thermal Management

Thermodynamic Stability in High-Temperature Metallurgical Processing

The standard Gibbs energy of formation for Ba3P2 has been experimentally determined to be ΔG° = −732,000 + 156.1T (±12,800) J/mol, establishing a quantitative thermodynamic baseline for its stability in high-temperature environments relevant to steel dephosphorization [1]. This data provides a specific, verifiable criterion for selecting Ba3P2 over other potential phosphide-forming additives (e.g., Ca3P2) when precise control over phosphorus scavenging equilibria is required.

Metallurgy Dephosphorization Thermodynamic Modeling

Evidence-Based Application Scenarios for Barium Phosphide (Ba3P2) Procurement


Precision Near-Infrared (NIR) Photodetectors and Sensors

For researchers and engineers developing NIR photodetectors targeting the ~2030 nm spectral region, monolayer Ba3P2 is an evidence-supported candidate. Its calculated 0.61 eV indirect band gap directly corresponds to an absorption edge of approximately 2030 nm, providing a quantifiable differentiation from the alternative 2D materials Ca3N2 (~3020 nm edge, 0.41 eV gap) and Ba3As2 (~1820 nm edge, 0.68 eV gap) [2]. Procurement of Ba3P2 is specifically recommended for device fabrication where the operational wavelength window requires precise matching to this 2000-2050 nm range.

High-Power-Factor Room-Temperature Thermoelectric Generators

In the development of 2D thermoelectric devices for ambient energy harvesting, Ba3P2 monolayers offer a distinct advantage over the closely related Ba3As2. With a predicted power factor of 0.089 W m⁻¹ K⁻² at 300 K—more than three times higher than that of Ba3As2 (0.027 W m⁻¹ K⁻²)—Ba3P2 is the preferential material choice for maximizing electrical output in low-grade waste heat recovery applications [3]. The selection of Ba3P2 over Ba3As2 is directly supported by this comparative performance data.

Defect-Mediated Ionic Conduction and Solid-State Electrolytes

For studies focused on anion or cation transport in solid-state electrolytes, the intrinsic defect chemistry of bulk Ba3P2 is a critical differentiator. The compound's inherent ~8.25% Ba2+ vacancy concentration, as revealed by its refined formula Ba4P2.67□0.33, provides a high density of pre-existing mobile ion pathways not found in the stoichiometric structures of Ca3P2 or Sr3P2 [1]. This makes Ba3P2 a uniquely suitable candidate for investigating vacancy-driven conductivity mechanisms or for applications requiring a high baseline ionic mobility without extrinsic doping.

High-Temperature Metallurgical Dephosphorization Agent

In advanced steelmaking processes, the use of Ba3P2 as a thermodynamic sink for phosphorus removal is supported by its high thermodynamic stability. The experimentally determined Gibbs energy of formation (ΔG° = −732,000 + 156.1T J/mol) provides a quantitative framework for process modeling [4]. This data justifies the selection of Ba3P2 over less stable phosphide-forming agents like Ca3P2 (ΔG° ≈ −605 kJ/mol) in scenarios where a deeper and more complete removal of phosphorus impurities from molten metal baths is essential for achieving ultra-low phosphorus steel grades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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